Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate
Overview
Description
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, also known as EITA, is a compound found in the essential oil of some plant species, including the common garden sage. It is a sesquiterpene lactone, which is a type of natural product found in many plants and is used in a variety of applications. EITA is a colorless liquid with a strong, sweet, and woody aroma. It has been studied for its potential medicinal properties, and its use in the laboratory has been investigated for its potential as a synthetic intermediate in the production of other compounds.
Scientific Research Applications
Ethyl Acetate Production and Process Intensification
Ethyl acetate, a solvent used in various industrial applications, including paints, coatings, and flavors, shares a part of its chemical nomenclature with Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate. Research on ethyl acetate production has explored process intensification techniques, highlighting the advantages of reactive distillation and other methods over traditional processes. These techniques aim at enhancing ethyl acetate's purity, production rate, and economic effectiveness, potentially offering insights into the production efficiencies that could be relevant for related compounds like Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate (Patil & Gnanasundaram, 2020).
Ethyl Carbamate in Foods and Beverages
Another relevant topic is the presence of ethyl carbamate (urethane), a compound found in fermented foods and beverages, which is known for its carcinogenic potential. Although not directly related to Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, the research on ethyl carbamate underscores the importance of understanding the toxicological profiles and environmental fate of chemicals used in or resulting from food production. This could suggest a parallel interest in assessing the safety and environmental impact of related compounds (Weber & Sharypov, 2009).
Ethylene and Its Precursor in Plant Biology
Research on ethylene and its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), in plants offers a fascinating insight into the role of simple molecules in complex biological processes. Although ethylene's precursor is different from Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, the studies on ethylene and ACC demonstrate the potential of chemical compounds to significantly influence plant growth, stress response, and development. Such research could be indicative of the broader scientific interest in exploring how structurally simple chemicals can have profound biological effects, potentially aligning with investigations into the biological applications of Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate (Van de Poel & Van Der Straeten, 2014).
properties
IUPAC Name |
ethyl 2-(4H-indeno[2,3-c]thiophen-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-6,8-9,12H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVWXWRUAQILHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C2=CC=CC=C2C3=CSC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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